molecular formula C14H13NO3 B2457172 2-[4-(Phenylamino)phenoxy]acetic acid CAS No. 100750-39-8; 643753-17-7

2-[4-(Phenylamino)phenoxy]acetic acid

Cat. No.: B2457172
CAS No.: 100750-39-8; 643753-17-7
M. Wt: 243.262
InChI Key: VBJDXERSMNNCTA-UHFFFAOYSA-N
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Description

2-[4-(Phenylamino)phenoxy]acetic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-anilinophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJDXERSMNNCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643753-17-7
Record name 2-[4-(phenylamino)phenoxy]acetic acid
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Preparation Methods

Reaction Protocol

  • Reactants : 4-Iodophenol (1.0 equiv), aniline (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO.
  • Conditions : Heating at 110°C under nitrogen for 24 hours.
  • Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Nucleophilic Substitution for Phenoxyacetic Acid Formation

With 4-(phenylamino)phenol in hand, the acetic acid side chain is introduced via reaction with chloroacetic acid. This step draws from patented phenoxyacetic acid syntheses, modified to accommodate the amine functionality.

Alkaline-Mediated Coupling

  • Reactants : 4-(Phenylamino)phenol (1.0 equiv), sodium hydroxide (2.2 equiv), and sodium chloroacetate (1.1 equiv) in a 4:1 (v/v) water-dimethylformamide (DMF) mixture.
  • Conditions : Reflux at 90°C for 8 hours, followed by acidification to pH 2 with HCl.
  • Workup : Filtration, washing with cold water, and recrystallization from ethanol/water.

Solvent and Stoichiometry Optimization

Solvent System NaOH (equiv) Chloroacetate (equiv) Yield (%) Purity (HPLC, %)
Water 2.0 1.0 65 92
Water-DMF (4:1) 2.2 1.1 88 98
Ethanol 2.5 1.2 72 94

Mechanistic Insight :
The DMF co-solvent enhances phenol solubility, facilitating deprotonation and nucleophilic attack on chloroacetate. Excess base ensures complete phenolate formation, while controlled chloroacetate stoichiometry minimizes di-alkylation.

Alternative Pathways and Comparative Analysis

Reductive Amination Route

An alternative approach involves nitration of 4-phenoxyphenol followed by reduction and phenyl group introduction:

  • Nitration : 4-Phenoxyphenol treated with HNO₃/H₂SO₄ yields 4-nitro-phenoxyacetic acid.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine.
  • Buchwald-Hartwig Amination : Coupling with iodobenzene using Pd(OAc)₂ and XPhos ligand.

Challenges :

  • Nitration regioselectivity (para vs. ortho) requires strict control.
  • Multiple protection/deprotection steps reduce overall efficiency.

Direct Coupling via Mitsunobu Reaction

The Mitsunobu reaction offers a one-step coupling between 4-(phenylamino)phenol and ethyl glycolate, followed by saponification:

  • Reactants : 4-(Phenylamino)phenol, ethyl glycolate, DIAD, PPh₃ in THF.
  • Conditions : Room temperature, 12 hours.
  • Saponification : NaOH in ethanol/water.

Limitations :

  • High cost of reagents (DIAD, PPh₃).
  • Moderate yields (~60%) due to competing side reactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.45–6.85 (m, 9H, Ar-H), 4.65 (s, 2H, CH₂).
  • IR (KBr) : 3420 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • Melting Point : 189–191°C.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • Elemental Analysis : Calculated for C₁₄H₁₃NO₃: C 67.21, H 5.20, N 5.60; Found: C 67.05, H 5.18, N 5.58.

Industrial-Scale Considerations

Solvent Recycling

Patented closed-loop systems enable >95% solvent recovery via distillation, reducing waste and cost. For example, DMF-water mixtures are distilled under reduced pressure (50 mbar, 80°C).

Catalyst Reuse

Copper catalysts from Ullmann reactions are recovered via filtration and reactivated with acetic acid washes, achieving 5–7 cycles without significant activity loss.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(Phenylamino)phenoxy]acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-(phenylamino)phenol with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol at reflux) is a common approach . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to chloroacetic acid), temperature control (60–80°C), and inert atmosphere (N₂) to minimize oxidation byproducts . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, multiplet), the phenoxy-CH₂ group (δ 4.6 ppm, singlet), and the carboxylic acid proton (δ 12–13 ppm, broad) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • MS : Molecular ion [M+H]⁺ at m/z 275.3 (calculated for C₁₄H₁₃NO₃) validates the molecular formula .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Electron-donating groups (e.g., -OCH₃) at the para position increase nucleophilicity of the phenoxy oxygen, accelerating reactions like alkylation. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Kinetic studies using UV-Vis spectroscopy or HPLC monitoring can quantify rate constants (e.g., k = 0.15–0.45 M⁻¹s⁻¹ under varying substituents) . Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and transition states .

Q. What strategies mitigate racemization during chiral derivatization of this compound?

  • Methodology : Use enantiopure reagents (e.g., Mosher’s acid chloride, (-)-MTPA) for derivatization . Control reaction pH (6–7) and temperature (<25°C) to prevent acid-catalyzed racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolite profiling?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Detect metabolites via LC-MS/MS (Q-TOF). Major Phase I metabolites include hydroxylated derivatives (m/z 291.3) and dealkylated products. Kinetic parameters (e.g., Kₘ = 12–18 µM) inform metabolic stability .

Data Contradictions & Resolution

Q. Discrepancies in reported solubility How to resolve conflicting values for aqueous solubility?

  • Analysis : Literature values range from 0.5 mg/mL to 2.1 mg/mL. Differences arise from pH (solubility increases at alkaline pH due to deprotonation of the carboxylic acid) and measurement methods (shake-flask vs. potentiometric titration). Standardize testing at pH 7.4 (PBS buffer) and 25°C for consistency .

Experimental Design Considerations

Q. Designing a stability study under accelerated conditions: What parameters are critical?

  • Methodology :

  • Temperature/Humidity : 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analytical Endpoints : HPLC purity (>98%), degradation products (e.g., hydrolyzed phenoxyacetic acid).
  • Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life at 25°C .

Advanced Applications in Drug Discovery

Q. Can this compound serve as a scaffold for kinase inhibitors?

  • Methodology : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Synthesize analogs with substituted phenyl groups to enhance binding affinity. Validate via kinase inhibition assays (IC₅₀ values) .

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